![molecular formula C20H17F2NO4 B1600736 (2s)-Fmoc-4,4-difluoro-pyrrolidine-2-carboxylic acid CAS No. 203866-21-1](/img/structure/B1600736.png)
(2s)-Fmoc-4,4-difluoro-pyrrolidine-2-carboxylic acid
Overview
Description
(2S)-Fmoc-4,4-difluoro-pyrrolidine-2-carboxylic acid, commonly referred to as Fmoc-Df-Pyr-COOH, is a synthetic organic compound used in the laboratory setting for a variety of purposes. It is a white, crystalline solid that is soluble in most organic solvents, such as dichloromethane and dimethylformamide. It is a derivative of the amino acid pyrrolidine and is a common intermediate in the synthesis of other molecules. Fmoc-Df-Pyr-COOH has a wide range of applications in the laboratory, from drug synthesis to biochemistry and physiology.
Scientific Research Applications
Protection of Hydroxy-Groups
- Application : The Fmoc group, including its derivatives like (2S)-Fmoc-4,4-difluoro-pyrrolidine-2-carboxylic acid, is used for protecting hydroxy-groups in various chemical syntheses. This method is particularly useful when working with acid- and base-labile protecting groups. The Fmoc group can be removed conveniently, maintaining the integrity of other sensitive groups in the compound (Gioeli & Chattopadhyaya, 1982).
Synthesis of Peptide Alcohols
- Application : Fmoc-protected compounds are used in the solid-phase synthesis of peptide alcohols. This approach is beneficial for creating specific peptide sequences with tailored properties, like in the synthesis of Octreotide (Hsieh, Wu, & Chen, 1998).
NMR Applications in Peptide Synthesis
- Application : Fmoc-protected amino acids, including variants like (2S)-Fmoc-4,4-difluoro-pyrrolidine-2-carboxylic acid, are used to incorporate distinct conformational preferences in peptides. These peptides can be detected sensitively using 19F NMR, suggesting applications in probes and medicinal chemistry (Tressler & Zondlo, 2014).
Nonlinear Optical Chromophore Synthesis
- Application : Fmoc-protected compounds are instrumental in the synthesis of nonlinear optical (NLO) chromophores. This process involves complex chemical syntheses, where the Fmoc group plays a critical role in protecting specific functional groups (Huang, Zhang, Dalton, & Weber, 2000).
Role in Solid-Phase Peptide Synthesis
- Application : The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for protecting amino acids. This method allows for the efficient and accurate construction of peptide chains, which is crucial in biochemical research and drug development (Fields & Noble, 2009).
Safety And Hazards
properties
IUPAC Name |
(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2NO4/c21-20(22)9-17(18(24)25)23(11-20)19(26)27-10-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,24,25)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKUZDLPWHCYAO-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC1(F)F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N(CC1(F)F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30453227 | |
Record name | 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4,4-difluoro-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30453227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2s)-Fmoc-4,4-difluoro-pyrrolidine-2-carboxylic acid | |
CAS RN |
203866-21-1 | |
Record name | 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4,4-difluoro-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30453227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-difluoropyrrolidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.